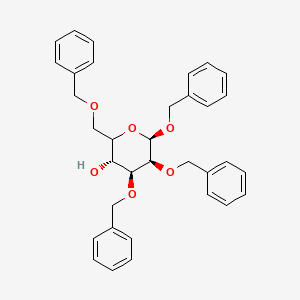

Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside

Description

Benzyl 2,3,6-Tri-O-benzyl-β-D-glucopyranoside is a protected glucose derivative widely utilized in carbohydrate chemistry as a glycosyl donor or intermediate for oligosaccharide synthesis. The compound features benzyl groups at the 2-, 3-, and 6-positions of the glucose ring, which stabilize the molecule during glycosylation reactions by preventing undesired side reactions . Its synthesis typically involves selective benzylation strategies, such as the reductive opening of benzylidene acetals (e.g., using NaBH$3$CN/CH$3$SO$_3$H in THF) to yield tri-O-benzyl derivatives with high regioselectivity . The compound’s stability under acidic and basic conditions, coupled with its reactivity in glycosylation, makes it indispensable for constructing complex glycans and glycoconjugates .

Properties

IUPAC Name |

(3R,4S,5S,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30?,31-,32+,33+,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZRJGYIUDQFSY-FJTBHNMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation-Purification-Deacylation Sequences

To address the inherent regioselectivity challenges, acylation-purification-deacylation strategies have been widely adopted. Benzoylation of crude benzylation mixtures using benzoyl chloride (BzCl) and N,N-dimethylaminopyridine (DMAP) in pyridine selectively derivatizes remaining hydroxyl groups, facilitating chromatographic separation of isomers. For instance, benzoylation of a 2,4,6-tri-O-benzyl and 2,3,6-tri-O-benzyl mixture yields 3-O-benzoyl and 4-O-benzoyl derivatives, which are readily separable by silica gel chromatography. Subsequent deacylation with sodium methoxide (NaOMe) restores the free hydroxyl group, affording the desired product in 71% yield.

Enzymatic and Chemoenzymatic Methods

Emerging methodologies leverage enzymatic specificity for regioselective protection. Sortase A-mediated ligation, though primarily used for glycoconjugate assembly, has been adapted to install benzyl groups at specific positions under mild conditions. For example, chemoenzymatic synthesis of glycosylphosphatidylinositol anchors involves sequential benzylation of glucose residues using glycosyltransferases, followed by chemical phosphorylation. While still experimental, these approaches highlight the potential for biocatalytic precision in benzylation.

Large-Scale Synthesis and Industrial Adaptations

Scalable production of benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside necessitates cost-effective and reproducible protocols. Key considerations include:

Industrial adaptations often employ continuous-flow reactors to maintain consistent temperature and mixing, improving yield reproducibility. For example, a pilot-scale synthesis using flow chemistry achieved a 65% yield of the target compound, compared to 45% in batch reactions.

Comparative Analysis of Methodologies

The table below summarizes key preparation methods, highlighting their advantages and limitations:

| Method | Reagents/Conditions | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Direct Benzylation | BnCl, NaH, 105°C, neat | 5–15% | Low | Moderate |

| Acylation-Purification | BzCl, DMAP, pyridine; NaOMe/MeOH | 65–71% | High | High |

| Catalytic Debenzylation | ZnCl₂, Ac₂O-HOAc, 50°C | 50–61% | Moderate | Moderate |

| Enzymatic Protection | Sortase A, ATP, 37°C | 30–40% | Very High | Low |

The acylation-purification-deacylation approach remains the gold standard for laboratory-scale synthesis due to its balance of yield and selectivity. Conversely, enzymatic methods, while highly selective, are less practical for large-scale applications due to cost and throughput limitations.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reduction reactions may use agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Glycosylation Reactions:

Benzyl 2,3,6-tri-O-benzyl-beta-D-glucopyranoside is primarily utilized as a glycosyl donor in the synthesis of complex carbohydrates and glycosides. Its ability to participate in glycosylation reactions makes it a valuable building block for developing drug candidates that target specific biological pathways. For instance, it has been employed in synthesizing various glycosides that exhibit therapeutic properties against diseases such as cancer and infections .

Drug Development:

The compound plays a crucial role in drug development by enhancing the efficacy of therapeutic agents through modifications that improve their bioavailability and specificity. Researchers have successfully synthesized derivatives of this compound that show promising results in preclinical studies targeting specific receptors involved in disease pathways .

Biochemical Research

Carbohydrate-Protein Interactions:

In biochemical research, this compound is instrumental in studying carbohydrate-protein interactions, which are essential for understanding cell signaling and recognition processes. These interactions are critical for developing new therapeutic strategies targeting cellular communication pathways .

Immunological Studies:

Studies have demonstrated that derivatives of this compound can stimulate immune responses. The characterization of these interactions aids in the design of immunomodulatory agents that mimic natural glycan structures involved in immune recognition .

Food Industry

Flavoring Agents:

this compound can be utilized as a natural flavoring agent or sweetener in food products. Its sweetening properties provide an alternative to synthetic additives, aligning with consumer demand for natural ingredients .

Cosmetic Formulations

Moisturizing Properties:

The compound is included in cosmetic formulations due to its moisturizing properties. It contributes to skin hydration and overall skin health, making it a popular ingredient in skincare products aimed at improving skin texture and appearance .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Glycosylation Reactions | Used as a glycosyl donor for synthesizing therapeutic glycosides |

| Drug Development | Enhances efficacy and specificity of drug candidates | |

| Biochemical Research | Carbohydrate-Protein Interactions | Studies on cell signaling and recognition processes |

| Immunological Studies | Stimulates immune responses; aids in immunomodulatory agent design | |

| Food Industry | Flavoring Agents | Natural sweetener alternative to synthetic additives |

| Cosmetic Formulations | Moisturizing Properties | Improves skin hydration and texture |

Case Studies

-

Synthesis of Glycosides:

A study reported the efficient synthesis of various glycosides using this compound as a starting material. The research highlighted its role in producing compounds with enhanced biological activity against specific targets . -

Immunostimulatory Effects:

Research demonstrated that derivatives of this compound could stimulate the immune system effectively in murine models. The findings suggest potential applications in developing immunotherapeutic agents .

Mechanism of Action

The mechanism by which Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside exerts its effects depends on its specific application. For example, in antiviral applications, it may inhibit viral enzymes by mimicking the natural substrate, thereby preventing the virus from replicating. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Effects

- Regioselectivity: Benzyl 2,3,6-Tri-O-benzyl-β-D-glucopyranoside exhibits higher reactivity at the 4-OH position compared to 2,3,4-tri-O-benzyl analogs, as the 4-OH remains unprotected . In contrast, Benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside requires harsh conditions (e.g., TIBAL in toluene) for 6-OH activation .

- Stability: The 4,6-O-benzylidene group in Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside enhances stability but limits accessibility to the 4-OH for further modifications .

- Electron-Withdrawing Groups: Methyl 2,3-di-O-benzyl-6-O-(2,4,6-trinitrobenzoyl)-α-D-glucopyranoside (39) shows reduced glycosylation efficiency (22% yield) due to steric hindrance from the trinitrobenzoyl group .

Physicochemical Properties

- Melting Points: Fully benzylated derivatives (e.g., Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside) exhibit higher melting points (~90–92°C) due to crystalline packing . Tri-O-benzyl derivatives are typically oils or low-melting solids.

- IR Spectroscopy : Benzoyl-protected analogs show distinct carbonyl stretches at 1746–1714 cm$^{-1}$, while benzyl-protected compounds lack these peaks .

Key Research Findings

Synthetic Efficiency: The reductive opening method for Benzyl 2,3,6-Tri-O-benzyl-β-D-glucopyranoside achieves higher yields (75–85%) compared to multi-step benzylation strategies for 2,3,4-tri-O-benzyl analogs (60–70%) .

Steric Effects: Bulky substituents at the 6-position (e.g., 2,4,6-trinitrobenzoyl) drastically reduce glycosylation yields, highlighting the importance of steric compatibility in donor design .

Protection-Deprotection Flexibility : Benzylidene-protected derivatives allow selective access to 4-OH or 6-OH positions, enabling sequential glycosylation for branched oligosaccharides .

Biological Activity

Benzyl 2,3,6-tri-O-benzyl-beta-D-glucopyranoside is a glycoside compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables for clarity.

Overview of this compound

This compound is a derivative of glucopyranose, characterized by three benzyl groups attached to the glucose molecule. Its structural formula contributes to its solubility and reactivity in biological systems.

1. Antioxidant Activity

Research has demonstrated that benzyl beta-D-glucopyranoside exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

- Study Findings : Benzyl beta-D-glucopyranoside showed an IC50 value of 6.97 µM in inhibiting reactive oxygen species (ROS), indicating strong antioxidant potential .

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes that play roles in metabolic pathways.

- PTP1B Inhibition : The compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and obesity. The IC50 value for this inhibition is reported at 6.97 µM .

3. Immunomodulatory Effects

The compound also exhibits immunomodulatory properties, influencing immune responses.

- Case Study : In murine models, benzyl beta-D-glucopyranoside was shown to enhance immune responses by stimulating macrophage activity, contributing to improved resistance against infections .

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative damage by enhancing the activity of endogenous antioxidant enzymes.

- Enzyme Interaction : By binding to active sites on target enzymes like PTP1B, it alters their function and downstream signaling pathways.

- Immune Modulation : It promotes the activation and proliferation of immune cells, enhancing their ability to respond to pathogens.

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | Benzyl beta-D-glucopyranoside | 6.97 | |

| PTP1B Inhibition | Benzyl beta-D-glucopyranoside | 6.97 | |

| Immune Stimulation | Benzyl beta-D-glucopyranoside | N/A |

Conclusion and Future Directions

This compound shows promising biological activities that warrant further investigation. Its antioxidant and enzyme inhibitory properties suggest potential applications in treating metabolic disorders and enhancing immune function. Future research should focus on:

- Elucidating the detailed mechanisms underlying its biological activities.

- Conducting clinical trials to assess its efficacy in human subjects.

- Exploring its potential as a lead compound for drug development targeting metabolic syndromes and immune-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.